REACTION_CXSMILES
|
Cl.C[CH:3]1[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4]1.[CH2:12]=O.[CH2:14]([Cl:16])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:16][CH2:14][C:9]1[C:10]([CH3:12])=[CH:11][C:5]2[O:4][CH2:3][O:7][C:6]=2[CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
CC1OC2=C(O1)C=CC=C2
|
Name
|
|
Quantity
|
14 L
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
130 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.61 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
ADDITION
|
Details
|
Hexane (180 L) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to boiling
|
Type
|
CUSTOM
|
Details
|
The hot hexane solution was decanted from a heavy oily residue
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC2=C(OCO2)C=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |